2-(Cyclopropylmethoxy)-3-ethylphenol
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Overview
Description
2-(Cyclopropylmethoxy)-3-ethylphenol is an organic compound that features a cyclopropylmethoxy group and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-ethylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-ethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the ethyl group, which may affect its biological activity and chemical properties.
3-Ethylphenol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.
2-(Cyclopropylmethoxy)-4-ethylphenol: Positional isomer with potentially different biological and chemical properties.
Uniqueness
2-(Cyclopropylmethoxy)-3-ethylphenol is unique due to the presence of both the cyclopropylmethoxy and ethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-4-3-5-11(13)12(10)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
ZWMPHEWCQPJBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)OCC2CC2 |
Origin of Product |
United States |
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